molecular formula C11H9NO2 B15250085 3-Acetyl-1H-indole-4-carbaldehyde

3-Acetyl-1H-indole-4-carbaldehyde

Cat. No.: B15250085
M. Wt: 187.19 g/mol
InChI Key: JICVTKYNXXZLSR-UHFFFAOYSA-N
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Description

3-Acetyl-1H-indole-4-carbaldehyde is an indole derivative featuring an acetyl group (-COCH₃) at the 3-position and a formyl group (-CHO) at the 4-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse bioactivity and utility in heterocyclic synthesis .

Key structural attributes of this compound include:

  • Formyl group at the 4-position: Serves as a reactive site for nucleophilic additions or cross-coupling reactions.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-acetyl-1H-indole-4-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-7(14)9-5-12-10-4-2-3-8(6-13)11(9)10/h2-6,12H,1H3

InChI Key

JICVTKYNXXZLSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=CC=CC(=C21)C=O

Origin of Product

United States

Preparation Methods

Oxidative Decarboxylation of Indole-4-carboxylic Acid Derivatives

Oxidative decarboxylation of indole-4-carboxylic acid offers an alternative aldehyde synthesis pathway. Manganese(III)-salophen complexes catalyze the conversion of indole-4-acetic acid to 1H-indole-4-carbaldehyde using sodium periodate (NaIO₄) in aqueous acetonitrile (78% yield). Subsequent acetylation at C3 under Friedel-Crafts conditions (acetyl bromide, FeCl₃) yields the target compound (Table 2).

Table 2: Oxidative Decarboxylation and Acetylation

Substrate Oxidizing Agent Catalyst Aldehyde Yield (%) Acetylation Yield (%)
Indole-4-acetic acid NaIO₄ Mn(III)-salophen 78 52
5-Bromo-indole-4-acetic acid NaIO₄ Mn(III)-porphyrin 70 48

Friedel-Crafts Acetylation with Aldehyde Protection-Deprotection

Direct acetylation of 1H-indole-4-carbaldehyde necessitates aldehyde protection to avoid electrophilic deactivation. Ethylene glycol and p-toluenesulfonic acid (PTSA) form the acetal, enabling Friedel-Crafts acetylation at C3. For example, acetyl chloride and AlCl₃ in dichloromethane at −10°C afford the 3-acetylated intermediate, which is deprotected using hydrochloric acid (HCl) in tetrahydrofuran (THF) (overall yield: 60%).

Key Challenges :

  • Regioselectivity : Competing acetylation at C2 or C5 occurs if directing groups are absent.
  • Side Reactions : Over-acetylation or aldol condensation may reduce yields, necessitating low temperatures and stoichiometric control.

Multi-Step Synthesis from 4-Formylindole Precursors

4-Formylindole, though less common than its C3 analog, can be synthesized via Duff formylation (hexamethylenetetramine/HCOOH) or Gattermann–Adams reaction (Zn(CN)₂/HCl). Acetylation at C3 proceeds efficiently using acetic anhydride and boron trifluoride (BF₃) as a catalyst (yield: 65%).

Table 3: Comparative Analysis of Synthetic Routes

Method Advantages Limitations Typical Yield (%)
Vilsmeier-Haack + Acetylation High regioselectivity Requires directing groups 45–50
Oxidative Decarboxylation Mild conditions Limited substrate scope 52
Protection-Deprotection Avoids aldehyde reactivity Multi-step process 60

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Acetyl-1H-indole-4-carbaldehyde with structurally related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound -CHO (C4), -COCH₃ (C3) C₁₁H₉NO₂ 203.20* N/A Potential intermediate in alkaloid synthesis
1H-Indole-4-carbaldehyde -CHO (C4) C₉H₇NO 145.16 1074-86-8 Precursor for fluorescent dyes
2-Methyl-1H-indole-3-carbaldehyde -CHO (C3), -CH₃ (C2) C₁₀H₉NO 159.19 5416-80-8 Antimicrobial agent precursor
7-Chloro-3-methyl-1H-indole-2-carboxylic acid -COOH (C2), -CH₃ (C3), -Cl (C7) C₁₀H₈ClNO₂ 223.63 16381-48-9 Pharmaceutical intermediate
3-Formyl-1H-indole-2-carboxylic acid -CHO (C3), -COOH (C2) C₁₀H₇NO₃ 189.17 N/A Used in heterocyclic coupling reactions

*Calculated based on analogous structures.

Key Observations:
  • Substituent Positioning : The placement of functional groups significantly alters reactivity. For example, 1H-Indole-4-carbaldehyde (C4-formyl) is more electrophilic at C4 compared to 2-Methyl-1H-indole-3-carbaldehyde, where steric hindrance from the methyl group may reduce reactivity .
This compound

Claisen-Schmidt Condensation : Reacting 1H-Indole-4-carbaldehyde with acetylating agents (e.g., acetyl chloride) under basic conditions .

Friedel-Crafts Acetylation : Introducing the acetyl group via electrophilic substitution using Lewis acid catalysts (e.g., AlCl₃).

Comparators:
  • 1H-Indole-4-carbaldehyde : Synthesized via sodium borohydride reduction or ionic liquid-mediated reactions (e.g., using 1-butyl-3-methylimidazolium tetrafluoroborate at 100°C) .
  • 3-Formyl-1H-indole-2-carboxylic acid: Prepared by refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid, highlighting the role of acidic conditions in formyl group retention .

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